molecular formula C20H34N2O3S B5483384 N-(1-adamantyl)-1-butylsulfonylpiperidine-4-carboxamide

N-(1-adamantyl)-1-butylsulfonylpiperidine-4-carboxamide

Cat. No.: B5483384
M. Wt: 382.6 g/mol
InChI Key: FIZOMPKKGXZIOP-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-1-butylsulfonylpiperidine-4-carboxamide: is a compound that features an adamantane moiety, a piperidine ring, and a butylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-adamantyl)-1-butylsulfonylpiperidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 1-adamantylamine, which is then reacted with butylsulfonyl chloride to form N-(1-adamantyl)-butylsulfonamide. This intermediate is further reacted with piperidine-4-carboxylic acid under appropriate conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: N-(1-adamantyl)-1-butylsulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(1-adamantyl)-1-butylsulfonylpiperidine-4-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential antiviral and antibacterial properties. The adamantane moiety is known to enhance the lipophilicity and stability of drugs, making it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of high-performance polymers and coatings .

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-1-butylsulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with ion channels and receptors in the nervous system, potentially modulating their activity. The piperidine ring may also contribute to the compound’s binding affinity and selectivity for certain biological targets .

Comparison with Similar Compounds

Uniqueness: N-(1-adamantyl)-1-butylsulfonylpiperidine-4-carboxamide is unique due to the presence of the butylsulfonyl group, which imparts distinct chemical and biological properties. This differentiates it from other adamantane derivatives that may lack this functional group .

Properties

IUPAC Name

N-(1-adamantyl)-1-butylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O3S/c1-2-3-8-26(24,25)22-6-4-18(5-7-22)19(23)21-20-12-15-9-16(13-20)11-17(10-15)14-20/h15-18H,2-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZOMPKKGXZIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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